Methyl [5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-1-yl]acetate
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Overview
Description
Methyl [5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-1-yl]acetate is a complex organic compound with a unique structure that includes a chlorophenyl group, a phenylethyl group, and a thioxoimidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-1-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thioxoimidazolidinone Core: This step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thioxoimidazolidinone ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 4-chloroaniline.
Addition of the Phenylethyl Group: The phenylethyl group is added via a Friedel-Crafts alkylation reaction.
Esterification: The final step involves the esterification of the intermediate compound with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl [5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Methyl [5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-1-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl [5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-1-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl [5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-1-yl]acetate
- Methyl [5-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-1-yl]acetate
- Methyl [5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-1-yl]acetate
Uniqueness
This compound is unique due to the presence of the chlorophenyl group, which can impart specific chemical and biological properties. This makes it distinct from similar compounds with different substituents, such as bromophenyl or fluorophenyl groups.
Properties
IUPAC Name |
methyl 2-[5-[2-(4-chloroanilino)-2-oxoethyl]-4-oxo-3-(2-phenylethyl)-2-sulfanylideneimidazolidin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c1-30-20(28)14-26-18(13-19(27)24-17-9-7-16(23)8-10-17)21(29)25(22(26)31)12-11-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKNVSCCEUPMED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(C(=O)N(C1=S)CCC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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